3-(Vinylsulfonyl)aniline
Overview
Description
3-(Vinylsulfonyl)aniline is an organic compound characterized by the presence of a vinyl sulfone group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Vinylsulfonyl)aniline typically involves the introduction of a vinyl sulfone group to an aniline derivative. One common method is the reaction of aniline with vinyl sulfone under basic conditions. The reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate, and it is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Another approach involves the use of arylpropiolic acids, potassium metabisulfite (K2S2O5), and aryl boronic acids in the presence of a copper catalyst (CuBr2) and 1,10-phenanthroline. This method provides moderate to good yields of vinyl sulfone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as sulfonylation of olefins or alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones .
Chemical Reactions Analysis
Types of Reactions
3-(Vinylsulfonyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The vinyl sulfone group can be oxidized to form sulfonic acids.
Reduction: Reduction of the vinyl sulfone group can lead to the formation of sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the vinyl sulfone group under mild conditions
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Vinylsulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Vinylsulfonyl)aniline involves the formation of covalent bonds with target molecules. The vinyl sulfone group reacts with nucleophiles, such as thiol groups in proteins, leading to the formation of stable covalent adducts. This reaction can inhibit the activity of enzymes by modifying their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- Divinyl sulfone
- Phenyl vinyl sulfone
- Methyl vinyl sulfone
- Ethyl vinyl sulfone
Uniqueness
3-(Vinylsulfonyl)aniline is unique due to the presence of both a vinyl sulfone group and an aniline moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to form covalent bonds with thiol groups also makes it a potent inhibitor of cysteine proteases, distinguishing it from other vinyl sulfone derivatives .
Properties
IUPAC Name |
3-ethenylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h2-6H,1,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGYECBMARZDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572138 | |
Record name | 3-(Ethenesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40082-29-9 | |
Record name | 3-(Ethenylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40082-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Ethenesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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